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Compound of Interest

Compound Name: VCH-286

Cat. No.: B15608699

A comprehensive comparative analysis of VCH-286 against established protease inhibitors, as
requested for an audience of researchers, scientists, and drug development professionals,
cannot be completed at this time. Extensive research into scientific and clinical databases has
not yielded any information on a compound designated as "VCH-286."

Initial investigations have, however, identified several similarly named compounds currently
under investigation for various therapeutic applications. These include FHD-286, C286 (also
known as KCL-286), and GSK2556286. Crucially, none of these molecules are classified as
protease inhibitors, which fundamentally precludes a direct comparative analysis based on
mechanism of action, efficacy, and resistance profiles as initially outlined.

Distinct Mechanisms of Action

The identified compounds operate through signaling pathways entirely different from those of
protease inhibitors. A summary of their mechanisms is as follows:

o FHD-286: This compound is a potent, selective, and orally bioavailable allosteric dual
inhibitor of the Brahma homologue (BRM) and Brahma-related gene 1 (BRG1) ATPase
activity.[1][2] It is being investigated for the treatment of SWI/SNF dependent cancers, such
as metastatic uveal melanoma and acute myeloid leukemia (AML).[1][2] Development for
metastatic uveal melanoma monotherapy has been discontinued, though trials in
combination with other agents for AML are planned.[1]
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o C286/KCL-286: Identified as a first-in-class orally available retinoic acid receptor 3 (RARP)
agonist, this molecule is being developed for the treatment of spinal cord injuries.[3][4][5][6]
Its mechanism involves the activation of transcriptional pathways that promote axonal
regeneration.[5]

o GSK2556286: This is a novel antitubercular drug candidate that functions by inhibiting
cholesterol catabolism in Mycobacterium tuberculosis.[7][8][9][10] It acts as an agonist of the
membrane-bound adenylyl cyclase Rv1625c, leading to increased intracellular cCAMP levels.

[71°]

The distinct biological targets and pathways of these molecules are illustrated below.
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Caption: Mechanisms of action for FHD-286, C286/KCL-286, and GSK2556286.

Conclusion: Awaiting Clarification

Given that "VCH-286" does not correspond to a known protease inhibitor, a direct comparative
analysis as requested is not feasible. The identified compounds with similar names belong to
different drug classes with distinct therapeutic targets and mechanisms of action.
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To proceed with a meaningful comparative analysis, clarification on the precise identity of
"VCH-286" is required. Should "VCH-286" be a different compound that is indeed a protease
inhibitor, or if the interest lies in a comparative analysis of one of the aforementioned molecules
against a relevant therapeutic class, this request can be revisited with the appropriate scientific
context. Without this clarification, providing a scientifically sound and objective comparison
guide is not possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Navigating the Identity of VCH-286: A Challenge in
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608699#vch-286-comparative-analysis-with-
protease-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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